(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol
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Overview
Description
(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C13H14N4O3 and a molecular weight of 274.28 g/mol . It is characterized by a quinoxaline ring substituted with a nitro group at the 6-position and a pyrrolidine ring attached to a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be formed by reacting a suitable amine with a ketone or aldehyde, followed by reduction.
Attachment of Methanol Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4), and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The quinoxaline ring can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes . The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)propanol: Similar structure with a propanol group instead of methanol.
(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)butanol: Similar structure with a butanol group instead of methanol.
Uniqueness
(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity . The presence of the nitro group, quinoxaline ring, and pyrrolidine ring in a single molecule allows for diverse interactions with molecular targets and pathways, making it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
[1-(6-nitroquinoxalin-2-yl)pyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-8-9-3-4-16(7-9)13-6-14-12-5-10(17(19)20)1-2-11(12)15-13/h1-2,5-6,9,18H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPAEMZHKRRLNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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